molecular formula C12H10ClNO4S B300634 (5Z)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

(5Z)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B300634
M. Wt: 299.73 g/mol
InChI Key: PUFKPTVLAIZWKH-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is a thiazolidinedione compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit various biological activities that make it a promising candidate for the treatment of various diseases. In

Mechanism of Action

The mechanism of action of ((5Z)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, studies have shown that the compound exerts its biological activities through various mechanisms. For example, it has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which plays a key role in regulating glucose and lipid metabolism. It has also been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that ((5Z)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione exhibits various biochemical and physiological effects. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

One of the advantages of ((5Z)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is its broad range of biological activities. This makes it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of ((5Z)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential use in the treatment of cardiovascular diseases such as atherosclerosis and hypertension. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of ((5Z)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been reported in the literature. The synthesis involves the reaction of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde with thiosemicarbazide in the presence of acetic acid to yield the corresponding thiosemicarbazone. The thiosemicarbazone is then cyclized with chloroacetic acid to give the final product, ((5Z)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione.

Scientific Research Applications

((5Z)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit various biological activities such as anti-inflammatory, antioxidant, antidiabetic, and anticancer activities. The compound has been tested in vitro and in vivo for its potential use in the treatment of various diseases such as diabetes, cancer, and neurodegenerative diseases.

properties

Product Name

(5Z)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

Molecular Formula

C12H10ClNO4S

Molecular Weight

299.73 g/mol

IUPAC Name

(5Z)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C12H10ClNO4S/c1-2-18-8-4-6(3-7(13)10(8)15)5-9-11(16)14-12(17)19-9/h3-5,15H,2H2,1H3,(H,14,16,17)/b9-5-

InChI Key

PUFKPTVLAIZWKH-UITAMQMPSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=O)S2)Cl)O

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)S2)Cl)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)S2)Cl)O

Origin of Product

United States

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